molecular formula C11H16N4O3 B12802818 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, (R)- CAS No. 131652-76-1

2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, (R)-

Cat. No.: B12802818
CAS No.: 131652-76-1
M. Wt: 252.27 g/mol
InChI Key: ZCXFSPSLNQBDBG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinedione core, which is a common structure in many biologically active molecules, and an oxazolidinyl group, which is known for its role in enhancing biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- typically involves multiple steps:

    Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Oxazolidinyl Group: The oxazolidinyl group can be introduced via a cyclization reaction involving an amino alcohol and a carbonyl compound.

    Attachment of the Methyl and Ethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinyl group, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amino group.

    Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Amino derivatives

    Substitution: Various substituted pyrimidinedione derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The oxazolidinyl group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their antimicrobial and anticancer properties. The presence of the pyrimidinedione core is crucial for its biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The oxazolidinyl group can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the pyrimidinedione core can interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-ethyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-amino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-

Uniqueness

The unique combination of the pyrimidinedione core and the oxazolidinyl group in 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- provides it with distinct chemical and biological properties. This makes it more versatile in its applications compared to similar compounds.

Properties

CAS No.

131652-76-1

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

1-[2-[(4R)-2-imino-3-methyl-1,3-oxazolidin-4-yl]ethyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N4O3/c1-7-5-15(11(17)13-9(7)16)4-3-8-6-18-10(12)14(8)2/h5,8,12H,3-4,6H2,1-2H3,(H,13,16,17)/t8-/m1/s1

InChI Key

ZCXFSPSLNQBDBG-MRVPVSSYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)CC[C@@H]2COC(=N)N2C

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCC2COC(=N)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.